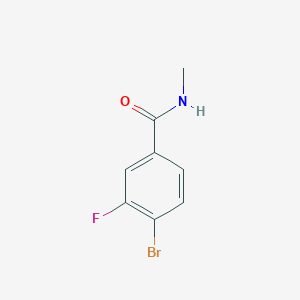

4-Bromo-3-fluoro-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO. It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively, and an N-methyl group attached to the amide nitrogen. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-3-fluoro-N-methylbenzamide involves the reaction of 4-bromo-3-fluorobenzoyl chloride with methylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

4-Bromo-3-fluorobenzoyl chloride+Methylamine→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-fluoro-N-methylbenzamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides or thioamides.

Reduction: Formation of N-methyl-4-bromo-3-fluoroaniline.

Oxidation: Formation of 4-bromo-3-fluorobenzoic acid.

Aplicaciones Científicas De Investigación

4-Bromo-3-fluoro-N-methylbenzamide is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: As a probe to study enzyme-substrate interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting androgen receptors.

Industry: In the production of agrochemicals and specialty chemicals

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of androgen receptor antagonists, it blocks the binding of androgens to their receptors, preventing nuclear translocation and co-activator recruitment. This inhibition disrupts the signaling pathways involved in androgen-dependent processes .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-4-fluoro-N-methylbenzamide: Similar structure but with bromine and fluorine atoms at different positions.

4-Bromo-2-fluoro-N-methylbenzamide: Similar structure with fluorine at the 2 position instead of the 3 position.

Uniqueness

4-Bromo-3-fluoro-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of androgen receptor antagonists highlights its importance in medicinal chemistry .

Actividad Biológica

4-Bromo-3-fluoro-N-methylbenzamide is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features. The compound has garnered attention for its biological activities, particularly as a precursor in the synthesis of potent drugs like MDV 3100, an androgen receptor antagonist used in prostate cancer treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications.

- Molecular Formula : C8H8BrFNO

- Molecular Weight : 232.05 g/mol

- CAS Number : 749927-69-3

- Appearance : White to almost white crystalline powder

- Melting Point : 125°C to 129°C

The compound's structure includes a bromine atom at the para position and a fluorine atom at the meta position relative to the amide group, which significantly influences its reactivity and biological activity.

This compound exhibits biological activity primarily through its role as a precursor in synthesizing compounds that target specific biological pathways. For instance, it is involved in the production of MDV 3100, which functions by blocking androgen receptors, preventing androgens from binding and inhibiting their nuclear translocation and co-activator recruitment.

Pharmacological Applications

- Anticancer Activity : The compound's derivatives have shown promise in treating hormone-dependent cancers. MDV 3100, derived from this compound, has been clinically validated for use in advanced prostate cancer.

- Antiparasitic Activity : Research indicates that modifications to similar benzamide structures can enhance antiparasitic properties, suggesting that this compound could be optimized for such uses .

- Reactive Oxygen Species (ROS) Inhibition : Studies have indicated that related compounds may inhibit ROS formation, which is crucial in preventing UV-induced cellular damage . This suggests potential applications in dermatology as protective agents against UV radiation.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. The following table summarizes some common methods:

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Bromination of N-methylbenzamide | NBS, DMF | 70 | |

| Fluorination via nucleophilic substitution | KF, DMF | 75 | |

| Direct acylation of substituted amines | Acyl chlorides | >80 |

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of compounds related to or derived from this compound:

- MDV 3100 Efficacy : Clinical trials have demonstrated that MDV 3100 significantly improves survival rates in patients with metastatic castration-resistant prostate cancer compared to placebo treatments.

- Antiparasitic Optimization : Research on dihydroquinazolinone derivatives has shown that structural modifications can lead to improved efficacy against malaria parasites while enhancing solubility and metabolic stability . This indicates a pathway for optimizing benzamide derivatives for similar applications.

- Skin Protection Studies : Investigations into ROS inhibitors derived from benzamides revealed that they can reduce UV-induced DNA damage and improve cell viability under stress conditions . This positions them as potential candidates for sunscreen formulations.

Propiedades

IUPAC Name |

4-bromo-3-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKIBAQXMJQCNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620350 |

Source

|

| Record name | 4-Bromo-3-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865111-72-4 |

Source

|

| Record name | 4-Bromo-3-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.